molecular formula C25H20O2 B14411440 6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one CAS No. 84230-66-0

6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one

Cat. No.: B14411440
CAS No.: 84230-66-0
M. Wt: 352.4 g/mol
InChI Key: LRBIPRPZZLIVMJ-UHFFFAOYSA-N
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Description

6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C25H20O2. It features a central cyclohexenone ring with benzoyl and phenyl substituents. This compound is part of the enone family, which is known for its versatile applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one typically involves the Michael addition reaction. This reaction is carried out by reacting 1,3-diphenyl-2-propen-1-one with 1-phenylbutane-1,3-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one involves its interaction with molecular targets through its enone moiety. The compound can undergo Michael addition with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler enone with similar reactivity but lacking the benzoyl and phenyl substituents.

    3,5-Diphenyl-2-cyclohexen-1-one: Similar structure but without the benzoyl group.

    6-Acetyl-3,5-diphenyl-2-cyclohexen-1-one: Contains an acetyl group instead of a benzoyl group

Uniqueness

6-Benzoyl-3,5-diphenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

84230-66-0

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

6-benzoyl-3,5-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C25H20O2/c26-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)25(27)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2

InChI Key

LRBIPRPZZLIVMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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